N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide
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Overview
Description
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide is a chemical compound with the molecular formula C7H9N3O2 It is a nitrosoamine derivative, characterized by the presence of a nitroso group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide typically involves the reaction of N-methyl-3-nitropyridin-2-amine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosoamine product. The general reaction scheme is as follows:
Starting Material: N-methyl-3-nitropyridin-2-amine
Reagent: Nitrous acid (HNO2)
Reaction Conditions: The reaction is usually conducted in an acidic medium at low temperatures to prevent decomposition of the nitrous acid.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the pyridine ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
Comparison with Similar Compounds
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide can be compared with other nitrosoamine derivatives:
N-Methyl-N-(pyridin-2-yl)nitrous amide: Similar structure but with the nitroso group attached to a different position on the pyridine ring.
N-Nitroso-N-ethylpiperazine: Another nitrosoamine with a different heterocyclic ring structure.
N-Nitrosodicyclohexylamine: A nitrosoamine with a cyclohexyl ring instead of a pyridine ring.
Properties
CAS No. |
106690-37-3 |
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Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
N-methyl-N-(3-nitropyridin-2-yl)nitrous amide |
InChI |
InChI=1S/C6H6N4O3/c1-9(8-11)6-5(10(12)13)3-2-4-7-6/h2-4H,1H3 |
InChI Key |
WOIUHHREGWRMIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC=N1)[N+](=O)[O-])N=O |
Origin of Product |
United States |
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